molecular formula C20H19N3OS B2582690 N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 1797805-23-2

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2582690
CAS No.: 1797805-23-2
M. Wt: 349.45
InChI Key: QVDSKZMXOCHSME-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a thiophene ring, and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline derivative is replaced by a cyano group using reagents like sodium cyanide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the cyano-substituted quinoline derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the quinoline core or electrophilic substitution at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines or other reduced derivatives of the cyano group.

    Substitution: Various substituted quinoline or thiophene derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group and quinoline core are often involved in binding interactions, while the thiophene ring can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-phenylquinoline-4-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(1-cyano-1,2-dimethylpropyl)-2-(furan-2-yl)quinoline-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13(2)20(3,12-21)23-19(24)15-11-17(18-9-6-10-25-18)22-16-8-5-4-7-14(15)16/h4-11,13H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDSKZMXOCHSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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